Csf1R-IN-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Csf1R-IN-7 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). This receptor is a transmembrane protein that plays a crucial role in the regulation of the immune system, particularly in the differentiation and survival of macrophages. Inhibitors of CSF1R, such as this compound, have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders .

Preparation Methods

The synthesis of Csf1R-IN-7 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

Csf1R-IN-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .

Scientific Research Applications

Neuroinflammation and Neurodegenerative Diseases

Csf1R-IN-7 has shown potential in treating neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease. Research indicates that CSF1R signaling plays a critical role in the proliferation and activation of microglia, the brain's resident immune cells. Inhibition of CSF1R using compounds like this compound can:

- Reduce Microglial Proliferation : Studies have demonstrated that this compound effectively decreases microglial numbers and alters their activation state, potentially mitigating neuroinflammation and subsequent neurodegeneration .

- Attenuate Disease Symptoms : In experimental models of autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment led to improved neurological outcomes and reduced axonal damage .

Cancer Therapy

The role of CSF1R in the tumor microenvironment (TME) has made it a target for cancer therapies. This compound is being investigated for its ability to:

- Repolarize Tumor-Associated Macrophages : Inhibiting CSF1R can shift macrophages from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype, enhancing the efficacy of chemotherapy and immunotherapy .

- Decrease Tumor Growth : In vivo studies have shown that this compound administration can delay tumor progression by altering the immune landscape within the TME .

Infectious Diseases

Recent studies have highlighted the potential of this compound in managing viral infections, particularly those affecting the central nervous system:

- Targeting Macrophages in Viral Encephalitis : Research on simian immunodeficiency virus (SIV) infections in macaques revealed that this compound treatment depleted brain macrophages and significantly reduced viral load, suggesting its utility as a therapeutic agent against viral encephalitis .

Pharmacokinetics and Selectivity

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and central nervous system penetrance, making it suitable for both in vitro and in vivo studies. Its selectivity for CSF1R over other kinases enhances its therapeutic potential while minimizing off-target effects .

Case Study 1: Multiple Sclerosis Model

In a preclinical study involving EAE models, treatment with this compound resulted in a significant reduction in clinical symptoms and inflammatory markers. The study concluded that targeting CSF1R could be a viable strategy for managing multiple sclerosis by modulating microglial activity.

Case Study 2: Cancer Treatment

In a murine model of breast cancer, administration of this compound led to a notable decrease in tumor size and an increase in anti-tumor immune responses. The findings support further exploration of CSF1R inhibitors as adjunct therapies in cancer treatment regimens.

Mechanism of Action

The mechanism of action of Csf1R-IN-7 involves the inhibition of the CSF1R tyrosine kinase activity. By binding to the receptor, this compound prevents the activation of downstream signaling pathways that are essential for the survival and proliferation of macrophages. This inhibition leads to a reduction in the production of inflammatory mediators and a decrease in the immunosuppressive environment within tumors .

Comparison with Similar Compounds

Csf1R-IN-7 is unique compared to other CSF1R inhibitors due to its specific binding affinity and selectivity for the receptor. Similar compounds include pexidartinib, emactuzumab, and vimseltinib, which also target CSF1R but may have different pharmacokinetic properties and clinical applications. The uniqueness of this compound lies in its ability to effectively inhibit CSF1R with minimal off-target effects, making it a valuable tool in both research and therapeutic settings .

Q & A

Basic Research Questions

Q. What are the validated biochemical assays for assessing Csf1R-IN-7 potency, and how can researchers optimize assay conditions to minimize variability?

- Methodological Answer: Standard assays include kinase inhibition profiling (e.g., radiometric or fluorescence-based assays) and cell-based viability tests (e.g., using macrophage colony-stimulating factor (M-CSF)-dependent cell lines). To reduce variability:

- Use internal controls (e.g., reference inhibitors like BLZ945) to normalize inter-experiment data .

- Optimize ATP concentrations to match physiological levels (e.g., 1 mM ATP for kinase assays) and validate with dose-response curves (IC50 calculations) .

- Include replicate measurements (n ≥ 3) and statistical validation (e.g., ANOVA for inter-group differences) .

Q. How should researchers design dose-ranging studies for this compound in preclinical models to balance efficacy and toxicity?

- Methodological Answer:

- Start with pharmacokinetic (PK) profiling to determine bioavailability and half-life. For murine models, typical doses range from 10–100 mg/kg (oral or intraperitoneal) .

- Use toxicity endpoints (e.g., liver enzyme ALT/AST levels, body weight loss >20%) to establish maximum tolerated dose (MTD).

- Employ staggered dosing schedules (e.g., 3 days on/4 days off) to mitigate chronic toxicity while maintaining target engagement .

Q. What strategies ensure reproducibility when synthesizing this compound in academic labs?

- Methodological Answer:

- Document synthetic routes (e.g., Suzuki-Miyaura coupling for aromatic rings) and purity validation (HPLC ≥95%, NMR spectroscopy) .

- Cross-validate with published protocols (e.g., Patent WO2020XXXX) and share batch records with collaborators to confirm structural integrity .

Advanced Research Questions

Q. How can contradictory data on this compound’s selectivity across kinase panels be resolved?

- Methodological Answer:

- Perform orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm off-target effects .

- Compare datasets using bioinformatics tools (e.g., KinomeScan) and apply clustering algorithms to identify kinase family-specific trends .

- Publish raw data and analysis pipelines to enable cross-lab validation (e.g., via Zenodo or Figshare repositories) .

Q. What experimental frameworks are recommended for elucidating this compound’s mechanism of action in tumor microenvironment modulation?

- Methodological Answer:

- Use syngeneic mouse models with flow cytometry to quantify tumor-associated macrophages (TAMs: CD45+ F4/80+ CD206+) pre/post-treatment .

- Combine RNA-seq of sorted TAMs with cytokine profiling (e.g., IL-10, TGF-β) to map signaling pathway alterations .

- Validate findings using CRISPR-Cas9 knockout of Csf1R in myeloid cells to confirm compound specificity .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer:

- Investigate pharmacokinetic-pharmacodynamic (PK-PD) mismatches via plasma/tissue concentration measurements (LC-MS/MS) .

- Assess tumor penetration using radiolabeled this compound (e.g., ^14C-tracing) and correlate with efficacy endpoints .

- Model data using computational tools (e.g., PBPK modeling) to optimize dosing regimens .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

- Methodological Answer:

- Apply mixed-effects models to account for intra-subject variability and censored data (e.g., survival analyses) .

- Use longitudinal clustering (e.g., K-means) to stratify responders vs. non-responders based on biomarker trajectories (e.g., CSF1 levels) .

Q. How can researchers mitigate bias when evaluating this compound’s impact on immune cell subsets in vivo?

- Methodological Answer:

- Implement blinded sample analysis (e.g., flow cytometry gating by third-party analysts) .

- Predefine gating strategies and inclusion criteria (e.g., ≥100 events per population) in protocols to reduce subjective interpretation .

Q. Ethical & Reporting Standards

Q. What are the ethical considerations for using this compound in animal studies involving immunosuppression?

- Methodological Answer:

- Follow ARRIVE 2.0 guidelines for reporting animal research, including humane endpoints (e.g., tumor volume limits) .

- Conduct power analyses to minimize animal use while ensuring statistical validity .

Q. How should researchers document negative or inconclusive results from this compound trials to avoid publication bias?

Properties

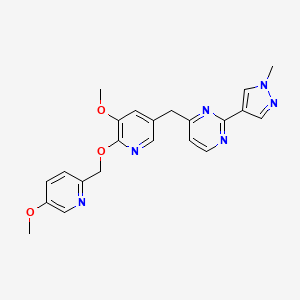

Molecular Formula |

C22H22N6O3 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

4-[[5-methoxy-6-[(5-methoxypyridin-2-yl)methoxy]pyridin-3-yl]methyl]-2-(1-methylpyrazol-4-yl)pyrimidine |

InChI |

InChI=1S/C22H22N6O3/c1-28-13-16(11-26-28)21-23-7-6-17(27-21)8-15-9-20(30-3)22(25-10-15)31-14-18-4-5-19(29-2)12-24-18/h4-7,9-13H,8,14H2,1-3H3 |

InChI Key |

JBHFYWZEPCPVBY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=N2)CC3=CC(=C(N=C3)OCC4=NC=C(C=C4)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.